7-(2-Butyloct-1-EN-1-YL)quinolin-8-OL
Description
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-[(E)-2-butyloct-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-3-5-7-8-11-17(10-6-4-2)16-19-14-13-18-12-9-15-22-20(18)21(19)23/h9,12-16,23H,3-8,10-11H2,1-2H3/b17-16+ |
InChI Key |
MNRRFGZQGYQVFV-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCC/C(=C/C1=C(C2=C(C=CC=N2)C=C1)O)/CCCC |
Canonical SMILES |
CCCCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Type
- 7-(Phenyl(phenylamino)methyl)quinolin-8-ol (): Features a phenylamino-methyl group at C6. This aromatic substitution enhances π-π interactions and improves catalytic efficiency in Mannich reactions. Its synthesis employs a recyclable Zn-based nanocatalyst under mild conditions, achieving high yields (85–92%) .
- 7-(Morpholinomethyl)quinolin-8-ol (Q-2) and 7-(Piperidin-1-ylmethyl)quinolin-8-ol (Q-3) (): These derivatives incorporate nitrogen-containing heterocycles at C7, reducing hydrophobicity while retaining metal-binding capacity. Q-2 and Q-3 exhibit moderate cytotoxicity against cancer cells (IC₅₀ = 10–20 μM) .
- 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) (): A halogenated analog with enhanced lipophilicity and improved anticancer activity (IC₅₀ = 5 μM) due to fluorine’s electron-withdrawing effects .
- 7-[(4-Chlorophenyl)(3-hydroxypyridin-2-ylamino)methyl]quinolin-8-ol (Adaptaqin) (): A neuroprotective agent inhibiting prolyl hydroxylase, with a unique chlorophenyl-hydroxypyridinyl substitution enabling enzyme specificity .
Its branched structure may also hinder steric interactions in enzyme-binding pockets compared to planar aromatic analogs.
Physicochemical Properties
*Predicted using computational tools (e.g., ChemAxon).
Antimicrobial Effects
- 7-Substituted Quinolin-8-ol Derivatives (): Compounds with bulky C7 substituents (e.g., benzo[1,3]dioxolylmethyl) show reduced antimicrobial activity due to steric hindrance (inhibition zone: 10–12 mm vs. 18–22 mm for smaller substituents) .
- Target Compound : Predicted to exhibit moderate antimicrobial activity (similar to aliphatic-substituted analogs) but may face bioavailability challenges due to low solubility.
Anticancer and Metal Chelation
- 8HQ Derivatives (): Styryl-substituted analogs (e.g., STQ-Cl) chelate Zn²⁺ and Mg²⁺, inducing cytotoxicity in prostate cancer cells (IC₅₀ = 15 μM) .
- Target Compound : The alkenyl group may weaken metal-binding affinity compared to electron-rich substituents (e.g., morpholine), reducing anticancer potency.
Q & A
Basic Research Questions
Q. What foundational spectroscopic methods are recommended for characterizing 7-(2-Butyloct-1-EN-1-YL)quinolin-8-OL, and how should data be interpreted?
- Answer : Begin with X-ray crystallography to resolve the compound’s stereochemistry and confirm substituent positioning . Pair this with NMR spectroscopy (1H/13C) to analyze electronic environments and coupling constants, particularly for the ene group and quinoline ring. For bond critical points (e.g., quinoline-oxygen interactions), combine experimental data with Quantum Theory of Atoms in Molecules (QTAIM) analysis to map electron density distributions . Validate results against computational models (DFT/B3LYP) to resolve discrepancies in peak assignments .
Q. How can researchers design an initial synthetic pathway for this compound?
- Answer : Use retrosynthetic analysis guided by databases like REAXYS and PISTACHIO to identify feasible precursors (e.g., 8-hydroxyquinoline derivatives and alkenyl halides). Prioritize cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) for constructing the ene-quinoline backbone, optimizing solvent polarity and catalyst loading (e.g., Pd/C for regioselectivity) . Include purification steps (column chromatography with silica gel/ethyl acetate-hexane gradients) and validate each intermediate via LC-MS .
Q. What computational tools are essential for predicting the compound’s reactivity?
- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Use Molecular Dynamics (MD) simulations to model solvation effects and conformational stability, particularly for the butyloctenyl side chain . Cross-reference with Crystallographic Information Files (CIFs) from analogous quinoline derivatives to refine parameters .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. Use multivariate statistical analysis (e.g., PCA) to identify outliers and validate reproducibility . If discrepancies persist, apply structure-activity relationship (SAR) modeling to compare substituent effects with analogous compounds (e.g., 5-chloro-quinolin-8-yl derivatives) . Replicate studies using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm mechanisms .
Q. What experimental design strategies optimize the synthesis of enantiomerically pure forms?
- Answer : Implement chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases to separate enantiomers. For asymmetric synthesis, use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings, monitoring enantiomeric excess (ee) via circular dichroism (CD) . Apply factorial design (e.g., 2^k models) to test variables like catalyst loading, temperature, and solvent polarity, ensuring statistical robustness .
Q. How can AI-driven tools enhance traditional methods for studying this compound’s pharmacokinetics?
- Answer : Integrate COMSOL Multiphysics with AI algorithms to simulate diffusion kinetics across lipid membranes, training models on experimental permeability data . Use neural networks to predict metabolic pathways (e.g., cytochrome P450 interactions) by mining REAXYS metabolic reaction datasets . Validate predictions via in vitro microsomal assays and adjust AI parameters iteratively .
Q. What methodological frameworks resolve theoretical gaps in the compound’s mechanism of action?
- Answer : Anchor the study in a conceptual framework linking quinoline redox behavior to biological activity (e.g., chelation of metal ions in enzymatic pockets) . Design hypothesis-driven experiments (e.g., fluorescence quenching assays with Fe²⁺/Cu²⁺) to test mechanistic models. Use Bayesian inference to quantify confidence intervals for competing hypotheses .
Methodological Best Practices
- Replication Studies : Repeat prior work using open-access protocols and share raw data (e.g., crystallographic CIFs, NMR FIDs) to enhance reproducibility .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology and materials science to explore novel applications (e.g., metal-organic frameworks) .
- Ethical Compliance : Avoid unapproved bioassays; adhere to institutional guidelines for compound handling and disposal (Note: BenchChem content excluded per requirements).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
